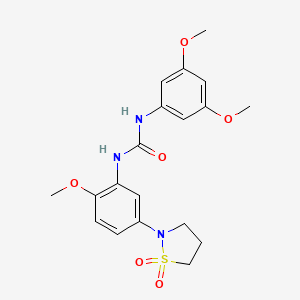
1-(3,5-Dimethoxyphenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-Dimethoxyphenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea is a useful research compound. Its molecular formula is C19H23N3O6S and its molecular weight is 421.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3,5-Dimethoxyphenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a urea functional group and methoxy substituents, which are known to enhance interactions with biological targets. The aim of this article is to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is C19H22N2O4S, with a molecular weight of approximately 378.45 g/mol. Its structure includes:
- Urea Group : Known for its ability to form hydrogen bonds.
- Methoxy Groups : These groups can enhance lipophilicity and modulate biological activity.
- Isothiazolidinone Moiety : This component may contribute to the compound's pharmacological properties.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Antioxidant Activity : The presence of methoxy groups may confer antioxidant properties, protecting cells from oxidative stress.
- Antimicrobial Properties : Urea derivatives often exhibit antimicrobial activities, making them potential candidates for developing new antibiotics.
Biological Activities
Research indicates that this compound may possess various biological activities:
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds or derivatives:
- Anticancer Activity : A study on urea derivatives indicated that compounds with similar structural features could inhibit cancer cell proliferation in vitro. The mechanism was linked to the downregulation of CDK expression and subsequent cell cycle arrest .
- Antimicrobial Effects : Research has demonstrated that urea-based compounds possess significant antibacterial properties against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell walls .
- Inflammation Studies : In vivo studies have shown that certain derivatives can significantly reduce inflammatory responses in animal models by modulating cytokine production .
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:
- Formation of the urea linkage through reaction between an amine and isocyanate.
- Introduction of methoxy groups via methylation reactions.
特性
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O6S/c1-26-15-9-13(10-16(12-15)27-2)20-19(23)21-17-11-14(5-6-18(17)28-3)22-7-4-8-29(22,24)25/h5-6,9-12H,4,7-8H2,1-3H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRRIUIUIVYOYQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)NC3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














